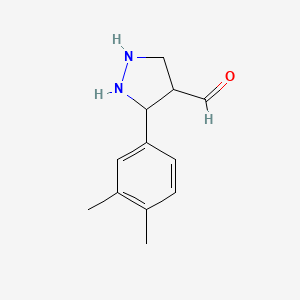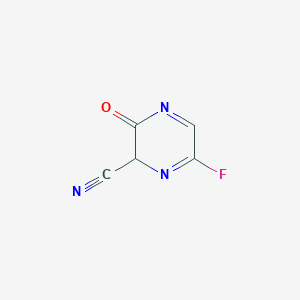
(5-fluoro-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone phenylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol is a complex organic compound that features a fluorine atom, a phenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorophenol with 1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with phenylhydrazine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, altering the compound’s properties .
Scientific Research Applications
4-fluoro-2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-fluoro-2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol
- 5-fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol
- 4-fluoro-2-(3-methyl-1H-pyrazol-5-yl)phenol
Uniqueness
4-fluoro-2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the pyrazole ring enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H17FN4O |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-[(E)-N-anilino-C-(1-phenylpyrazol-4-yl)carbonimidoyl]-4-fluorophenol |
InChI |
InChI=1S/C22H17FN4O/c23-17-11-12-21(28)20(13-17)22(26-25-18-7-3-1-4-8-18)16-14-24-27(15-16)19-9-5-2-6-10-19/h1-15,25,28H/b26-22+ |
InChI Key |
JKVURSMDYJFJJK-XTCLZLMSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(/C2=C(C=CC(=C2)F)O)\C3=CN(N=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C2=C(C=CC(=C2)F)O)C3=CN(N=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(5Z)-2-(2-methylfuran-3-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12343139.png)

![5-Amino-3,5-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12343156.png)

![Cobaltate(2-),bis[2-[[5-(aminosulfonyl)-2-(hydroxy-kO)phenyl]azo-kN1]-3-(oxo-kO)-N-phenylbutanamidato(2-)]-, dihydrogen](/img/structure/B12343163.png)


![2-[(2E)-6-oxo-2-phenylmethoxycarbonylimino-5H-purin-9-yl]acetic acid](/img/structure/B12343187.png)
![ethyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl] carbonate](/img/structure/B12343200.png)


